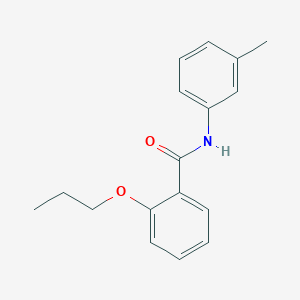![molecular formula C17H23N3O3S B268794 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide](/img/structure/B268794.png)
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
作用機序
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC. It binds to the heme group of sGC and prevents the conversion of guanosine triphosphate (GTP) to cGMP. This inhibition of sGC leads to a decrease in cGMP levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide are mainly related to its inhibition of the sGC signaling pathway. By decreasing cGMP levels, this compound can affect smooth muscle relaxation, platelet aggregation, and neurotransmission. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway and study its effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in scientific research. One potential application is in the study of cardiovascular diseases, as the sGC signaling pathway plays a crucial role in regulating blood pressure and vascular tone. Another potential direction is in the development of new drugs for the treatment of inflammatory diseases, as this compound has been shown to have anti-inflammatory effects. Additionally, further research could be done to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
In conclusion, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC that has been synthesized for scientific research purposes. It has various applications in the study of the cGMP signaling pathway and can affect physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. While there are limitations to its use in lab experiments, there are also several future directions for its application in scientific research.
合成法
The synthesis of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps. The first step is the protection of the amine group of 3-methylbutan-1-amine with tert-butyloxycarbonyl (BOC). The second step is the reaction of BOC-protected 3-methylbutan-1-amine with 4-(morpholin-4-ylcarbonyl)phenyl isothiocyanate to form BOC-protected 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide. The final step involves the removal of the BOC group to obtain the final product.
科学的研究の応用
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide has been used in various scientific research studies. One of the main applications of this compound is in the study of the sGC signaling pathway. sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting sGC, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide can modulate the cGMP signaling pathway and affect these physiological processes.
特性
製品名 |
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide |
|---|---|
分子式 |
C17H23N3O3S |
分子量 |
349.4 g/mol |
IUPAC名 |
3-methyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)11-15(21)19-17(24)18-14-5-3-13(4-6-14)16(22)20-7-9-23-10-8-20/h3-6,12H,7-11H2,1-2H3,(H2,18,19,21,24) |
InChIキー |
ZFXGLYOGAGCUMS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
正規SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)